3-Methyl-5-nitrobenzenesulfonamide
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Overview
Description
3-Methyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
The synthesis of 3-Methyl-5-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the sulfonation of paranitrotoluene using chlorosulfonic acid to produce 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then subjected to a hydrogenation addition reaction in the presence of a catalyst, ammonia water, and an organic solvent under high temperature and pressure conditions to yield this compound .
Chemical Reactions Analysis
3-Methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for the growth and replication of bacteria .
Comparison with Similar Compounds
3-Methyl-5-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
4-Nitrobenzenesulfonamide: Similar in structure but with the nitro group in the para position.
N-Methyl-4-nitrobenzenesulfonamide: Similar but with a methyl group attached to the nitrogen atom of the sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other sulfonamides .
Properties
IUPAC Name |
3-methyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-2-6(9(10)11)4-7(3-5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRRHINGYUIFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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